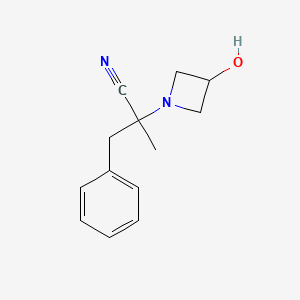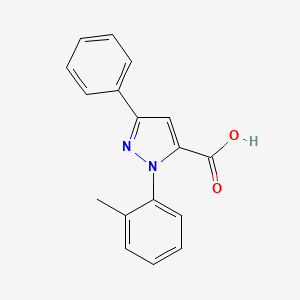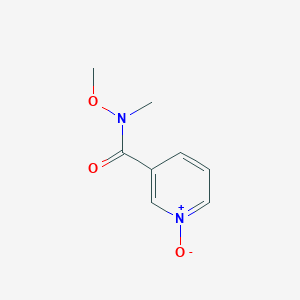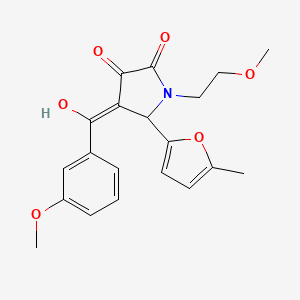
3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials may include substituted benzoyl chlorides, methoxyethylamines, and furan derivatives. The key steps in the synthesis may involve:
Condensation reactions: to form the pyrrolone ring.
Hydrolysis: and reactions to introduce the hydroxy and methoxy groups.
Cyclization: reactions to form the furan ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the desired reaction pathway.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, RNH2).
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one: can be compared with other pyrrolone derivatives, such as:
Uniqueness
Structural uniqueness: The presence of specific functional groups and their positions on the pyrrolone ring.
Biological activity: Unique interactions with molecular targets and pathways, leading to distinct biological effects.
Propiedades
Fórmula molecular |
C20H21NO6 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(4Z)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H21NO6/c1-12-7-8-15(27-12)17-16(19(23)20(24)21(17)9-10-25-2)18(22)13-5-4-6-14(11-13)26-3/h4-8,11,17,22H,9-10H2,1-3H3/b18-16- |
Clave InChI |
KMLDPDUQZNOORE-VLGSPTGOSA-N |
SMILES isomérico |
CC1=CC=C(O1)C2/C(=C(\C3=CC(=CC=C3)OC)/O)/C(=O)C(=O)N2CCOC |
SMILES canónico |
CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Tert-butyl)spiro[3.5]nonan-1-one](/img/structure/B14869457.png)

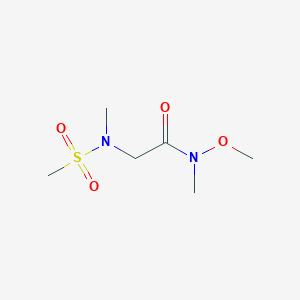
![9,9'-Spirobi[fluoren]-4-amine](/img/structure/B14869473.png)
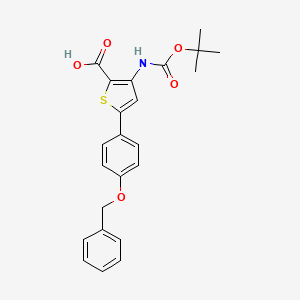

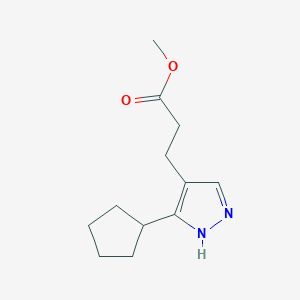

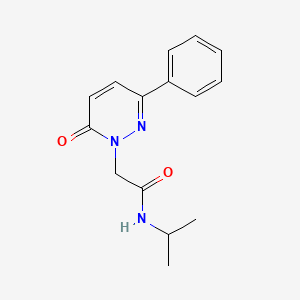
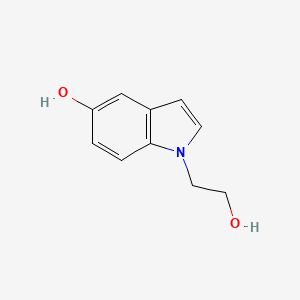
![7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B14869523.png)
